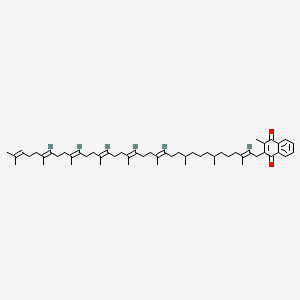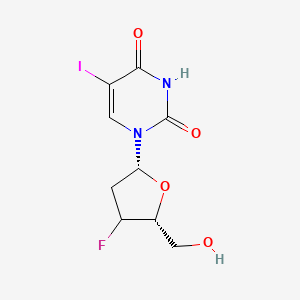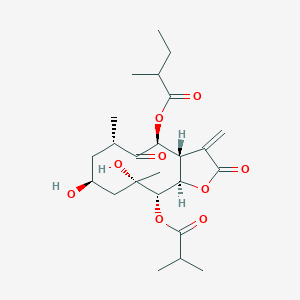
3-(9H-Purin-9-yl)nonan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Purin-9-yl)nonan-2-ol is an organic compound that belongs to the class of 6-aminopurines. These compounds are characterized by a purine ring structure with an amino group at position 6. The compound has a molecular formula of C14H23N5O and a molecular weight of 277.365 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Purin-9-yl)nonan-2-ol typically involves the reaction of a purine derivative with a nonanol derivative under specific conditions. One common method involves the use of 6-aminopurine as a starting material, which is then reacted with a nonanol derivative in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to ensure the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-Purin-9-yl)nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(9H-Purin-9-yl)nonan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating enzyme activity and signaling pathways.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(9H-Purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is adenosine deaminase, an enzyme involved in purine metabolism. The compound modulates the activity of this enzyme, affecting the levels of adenosine and other related metabolites in the body . This modulation can influence various physiological processes, including cellular signaling and energy metabolism.
Comparación Con Compuestos Similares
3-(9H-Purin-9-yl)nonan-2-ol can be compared with other similar compounds, such as:
6-Aminopurine: Shares the purine ring structure but lacks the nonanol side chain.
Adenosine: Contains a ribose sugar instead of the nonanol side chain.
Guanine: Another purine derivative with different functional groups.
The uniqueness of this compound lies in its specific structure, which combines the purine ring with a nonanol side chain, giving it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H22N4O |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
3-purin-9-ylnonan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3 |
Clave InChI |
ZTSORWGHRMIOHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |
Sinónimos |
2-HNP 9-(2-hydroxy-3-nonyl)purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)



![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)
![(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1259607.png)




![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1259617.png)
